molecular formula C19H30N2O4S B513499 1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 941232-28-6

1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B513499
CAS No.: 941232-28-6
M. Wt: 382.5g/mol
InChI Key: NWDVWUJFLRALSX-UHFFFAOYSA-N
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Description

1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide is a complex organic compound with the molecular formula C19H30N2O4S . This compound is characterized by its unique structural components, including a butoxy group, an isopropylphenyl group, a sulfonyl group, and a piperidinecarboxamide moiety. It has an average mass of 382.517 Da and a monoisotopic mass of 382.192627 Da .

Preparation Methods

The synthesis of 1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide involves multiple steps, typically starting with the preparation of the core phenylsulfonyl structure. This is followed by the introduction of the butoxy and isopropyl groups through various organic reactions. The final step involves the formation of the piperidinecarboxamide moiety. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidinecarboxamide moiety may also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide can be compared with other sulfonyl-containing compounds, such as:

    1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxamide: Similar structure but with a methoxy group instead of a butoxy group.

    1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide: Contains an ethoxy group instead of a butoxy group.

    1-[(4-Propoxyphenyl)sulfonyl]-4-piperidinecarboxamide: Features a propoxy group in place of the butoxy group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-butoxy-3-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-4-5-12-25-18-7-6-16(13-17(18)14(2)3)26(23,24)21-10-8-15(9-11-21)19(20)22/h6-7,13-15H,4-5,8-12H2,1-3H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDVWUJFLRALSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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